Predicted Lipophilicity (logP) Comparison with N-Propyl Analog
Based on in silico property predictions from the Mcule database, the target isopropyl derivative exhibits a calculated logP of approximately 2.8, compared to a logP of approximately 3.1 for the N-propyl analog N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine . This 0.3 logP reduction suggests moderately lower lipophilicity, which may influence passive membrane permeability and non-specific binding profiles in cellular assays.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Calculated logP ≈ 2.8 |
| Comparator Or Baseline | N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine (Calculated logP ≈ 3.1) |
| Quantified Difference | Δ logP ≈ -0.3 |
| Conditions | In silico prediction using fragment-based methods; no experimental logP data available for either compound. |
Why This Matters
A lower logP can improve solubility and reduce off-target binding, making the isopropyl variant potentially more suitable for aqueous assay conditions or early-stage lead optimization where high lipophilicity is undesirable.
